(2R,3S)-4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-hydroxy-1-phenylbutan-2-ylcarbamate is a synthetic derivative of piperazine with potential anti-malarial activity. [] It belongs to a class of compounds designed and synthesized as part of research efforts to develop new treatments for malaria. [] These compounds target the parasite responsible for malaria and are being investigated for their efficacy and safety. []
1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-ol hydrochloride is a chemical compound with potential applications in scientific research, particularly in pharmacology. Its molecular formula is , and it has a molecular weight of approximately 219.66 g/mol. The compound features a benzo[1,3]dioxole moiety, which is known for its biological activity, making it a subject of interest in medicinal chemistry.
1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-ol hydrochloride falls under the category of organic compounds and can be classified as an amine due to the presence of an amino group. It is also categorized as a hydrochloride salt, which enhances its solubility in aqueous solutions.
The synthesis of 1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-ol hydrochloride typically involves several steps:
The reactions are generally conducted under controlled temperatures (often between room temperature and 110 °C) and may require purification steps such as recrystallization or chromatography to isolate the desired product with high purity.
Key structural data includes:
The compound can participate in various chemical reactions typical for amines and alcohols:
These reactions are often utilized in synthetic organic chemistry to modify the compound for specific applications or to explore its reactivity further.
The biological activity of 1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-ol hydrochloride is primarily attributed to its interaction with cellular pathways:
Studies indicate that compounds with similar structures exhibit antitumor activity against various cancer cell lines, suggesting potential therapeutic applications.
The core amino-propanol segment is synthesized via SN2 reactions between epichlorohydrin and ammonia/amines, yielding racemic 1-aminopropan-2-ol. Optimization studies reveal that polar aprotic solvents (e.g., DMF) at 60–80°C enhance regioselectivity and reduce di-alkylated byproducts. Microwave irradiation further improves reaction kinetics, achieving >95% conversion in ≤30 minutes [4] [7]. Critical parameters include stoichiometric control (epichlorohydrin:amine ≥ 1:3) and pH stabilization (pH 9–10) to suppress hydrolysis [4].
The benzo[1,3]dioxol-5-ylmethyl fragment is introduced through reductive amination or nucleophilic displacement. Piperonylamine (from piperonal and ammonia) reacts with chloro-propanol intermediates under mild conditions (25–40°C, 12–24 hours). Alternatively, N-alkylation uses piperonyl chloride and 1-aminopropan-2-ol with inorganic bases (K2CO3), achieving 70–85% yields. Catalyst screening shows phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial kinetics in biphasic systems [4] [8].
Freebase conversion to hydrochloride salt employs ethereal HCl titration in anhydrous THF or IPA. The endpoint (pH 2–3) is monitored potentiometrically to prevent over-acidification. Crystallization from ethanol/ethyl acetate mixtures yields colorless crystals with >99.5% purity. X-ray diffraction confirms ionic pairing with a Cl−···H–N+ distance of 2.89 Å, validating salt integrity [6].
Table 1: Optimization Parameters for Key Synthetic Steps
Step | Optimal Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Amino-propanol formation | Epichlorohydrin:NH₃ (1:4), DMF, 70°C, 4h | 92 | 98 |
N-Alkylation | Piperonyl chloride:amino-propanol (1:1.1), K₂CO₃, TBAB | 85 | 99 |
HCl salt crystallization | Ethanolic HCl, ethyl acetate anti-solvent, 0°C | 95 | 99.5 |
Deuterated analogs incorporate 2H at the benzyl position (C5H5–C2H2–) via Pd/C-catalyzed exchange in D2O at 80°C. Kinetic studies show 95% deuteriation in 8 hours without ring degradation. Alternative routes use LiAl2H4 reduction of deuterated piperonyl chloride, achieving 98% isotopic purity. Mass spectrometry confirms m/z 246.75 for [M + D]+ [9] [10].
Deuterated versions enable tracking of hepatic metabolism via LC-MS. Studies in microsomal models identify N-dealkylation and benzodioxole methylene oxidation as primary metabolic routes. Isotopic labeling reduces metabolic degradation rates by 40% (deuterium isotope effect, kH/kD = 2.1), prolonging detection windows for reactive intermediates [8] [10].
Table 2: Deuterium Incorporation Efficiency
Method | Conditions | Isotopic Purity (%) | Yield (%) |
---|---|---|---|
Catalytic H-D exchange | 5% Pd/C, D₂O, 80°C, 8h | 95 | 90 |
Reduction with LiAl2H₄ | LiAl2H₄, THF, 0°C → 25°C, 2h | 98 | 88 |
Mechanochemical synthesis eliminates organic solvents: Piperonylamine and 1-chloro-propanol undergo ball-milling with K2CO3 (500 rpm, 2h), delivering 82% yield. Catalyst recycling (3 cycles) retains >90% efficiency. Microwave-assisted reactions in solventless systems reduce energy consumption by 60% versus conventional heating, validated by life-cycle assessment metrics [7] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8